Cas no 941-69-5 (N-Phenylmaleimide)

N-Phenylmaleimide is a versatile diene monomer suitable for applications requiring high thermal stability and resistance to oxidation. Its ability to undergo Diels-Alder reactions enables the synthesis of complex heterocyclic compounds, making it a valuable reagent in organic synthesis. It also exhibits good solubility in various organic solvents.
N-Phenylmaleimide structure
N-Phenylmaleimide structure
商品名:N-Phenylmaleimide
CAS番号:941-69-5
MF:C10H7NO2
メガワット:173.168082475662
MDL:MFCD00005502
CID:40367
PubChem ID:13662

N-Phenylmaleimide 化学的及び物理的性質

名前と識別子

    • N-Phenylmaleimide
    • 1-Phenyl-1H-pyrrole-2,5-dione
    • N-Phenylmaleimide 1-Phenyl-1H-pyrrole-2,5-dione
    • Maleanil
    • Phenylmaleide
    • N-Phenylmaleide
    • 1-Phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
    • 1-phenylpyrrole-2,5-dione
    • N-phenylmaleic imide
    • Maleimidobenzene
    • Maleinanil
    • 1H-Pyrrole-2,5-dione, 1-phenyl-
    • MALEIMIDE, N-PHENYL-
    • N-phenyl maleimide
    • 1-Phenyl-pyrrole-2,5-dione
    • N-Fenylimid kyseliny maleinove
    • N-Fenylimid kyseliny maleinove [Czech]
    • 9U9KT462VW
    • HIDBROSJWZYGSZ-UHFFFAOYSA-N
    • 1-phenylazoline-2,
    • 1-Phenyl-1H-pyrrole-2,5-dione (ACI)
    • Maleimide, N-phenyl- (8CI)
    • 1-[4-(Acetoxy)phenyl]maleimide
    • Imilex P
    • N-Phenylmaleic acid imide
    • N-Phenylmaleinimide
    • N-Phenylpyrrole-2,5-dione
    • NSC 8183
    • Phenylmaleimide
    • NSC-8183
    • DB-057478
    • BRN 0125098
    • UPCMLD0ENAT5455323:001
    • 1H-Pyrrole-2, 1-phenyl-
    • 1-Phenyl-1H-pyrrole-2,5-dione; N-phenylmaleic imide; Maleimidobenzene
    • CHEMBL76012
    • SCHEMBL18713
    • CS-W019590
    • Z104481692
    • EN300-20769
    • NCGC00176508-02
    • AKOS000249503
    • CHEBI:230728
    • EINECS 213-382-0
    • 1-Phenyl-1H-pyrrole-2,5-dione #
    • CAS-941-69-5
    • N-phenylmaleinimde
    • WLN: T5VNVJ BR
    • HIDBROSJWZYGSZ-UHFFFAOYSA-
    • N-phenyl-maleinimide
    • N-phenyl maleic imide
    • HMS1473M19
    • EC 213-382-0
    • IDI1_019601
    • AC-20477
    • N-Phenylmaleimide, >=98.0% (HPLC)
    • NS00006686
    • STR03760
    • Tox21_300672
    • InChI=1/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H
    • EU-0033370
    • P0900
    • ChemDiv3_000283
    • D77858
    • 5-21-10-00009 (Beilstein Handbook Reference)
    • AI3-01186
    • Pyrrole-1,5-dione, N-phenyl-
    • NCGC00176508-01
    • UNII-9U9KT462VW
    • DTXSID0041274
    • W-100209
    • F0266-1301
    • STL195609
    • BDBM50300353
    • 941-69-5
    • N-Phenylmaleimide, 97%
    • N-PHENYLMALEIMIDE [MI]
    • NSC8183
    • n-phenylmale-imide
    • PD135235
    • Q27273236
    • BRD-K27141229-001-01-9
    • DTXCID8021274
    • NCGC00254580-01
    • MFCD00005502
    • MDL: MFCD00005502
    • インチ: 1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H
    • InChIKey: HIDBROSJWZYGSZ-UHFFFAOYSA-N
    • ほほえんだ: O=C1N(C2C=CC=CC=2)C(=O)C=C1
    • BRN: 0125098

計算された属性

  • せいみつぶんしりょう: 173.04800
  • どういたいしつりょう: 173.048
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.4
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 色と性状: イエローニードル結晶
  • 密度みつど: 1.2427 (rough estimate)
  • ゆうかいてん: 88.0 to 92.0 deg-C
  • ふってん: 181°C/27mmHg(lit.)
  • フラッシュポイント: 華氏度:305.6°f
    摂氏度:152°c
  • 屈折率: 1.5200 (estimate)
  • ようかいど: 815g/l insoluble
  • すいようせい: Soluble in water (slightly ), methanol, ethanol, and benzene.
  • PSA: 37.38000
  • LogP: 1.18100
  • マーカー: 7299
  • ようかいせい: 未確定

N-Phenylmaleimide セキュリティ情報

N-Phenylmaleimide 税関データ

  • 税関コード:2925190090
  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-Phenylmaleimide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20769-0.5g
1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
941-69-5 95%
0.5g
$19.0 2023-09-16
abcr
AB140704-25 g
N-Phenylmaleimide, 97%; .
941-69-5 97%
25 g
€44.90 2023-07-20
Apollo Scientific
OR30270-100g
N-Phenylmaleimide
941-69-5 98+%
100g
£35.00 2025-03-21
Apollo Scientific
OR30270-500g
N-Phenylmaleimide
941-69-5 98+%
500g
£66.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N57830-100g
N-Phenylmaleimide
941-69-5
100g
¥175.0 2021-09-08
BAI LING WEI Technology Co., Ltd.
381195-100G
N-Phenylmaleimide, 98%
941-69-5 98%
100G
¥ 253 2022-04-26
Fluorochem
093505-25g
N-Phenylmaleimide
941-69-5 95%
25g
£19.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N828277-25g
N-Phenylmaleimide
941-69-5 98%
25g
¥49.00 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0900-500g
N-Phenylmaleimide
941-69-5 98.0%(GC)
500g
¥1650.0 2022-06-10
Enamine
EN300-20769-0.25g
1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
941-69-5 95%
0.25g
$19.0 2023-09-16

N-Phenylmaleimide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Xylene ;  4 h, 150 °C
リファレンス
Green preparation of N-phenylmaleimide
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  Copper sulfate Solvents: Dimethylformamide ,  Toluene
リファレンス
Preparation of N-substituted maleimides.
, Japan, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Acetic acid ;  10 min, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt → 60 °C; 45 min, 60 °C; 60 °C → rt; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
リファレンス
Synthesis of substituted N-aryl pyrrolo-quinolines and study of their antimicrobial activities
Deshmukha, Ganesh B.; Patila, Nilesh S.; Gaikwada, Vishwas B.; Bholeb, Avinash D.; Patila, Sambhaji V., Journal of Chemical and Pharmaceutical Research, 2014, 6(8), 393-399

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 min, 140 °C
リファレンス
Organic reactions in ionic liquids: Ionic liquid-promoted efficient synthesis of N-alkyl and N-arylimides
Le, Zhang-Gao; Chen, Zhen-Chu; Hu, Yi; Zheng, Qin-Guo, Synthesis, 2004, (7), 995-998

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Sulfobetaine methacrylate Solvents: Methyl isobutyl ketone ,  Water ;  20 s, 100 °C; 35 s, 100 °C; 150 s, 100 °C
リファレンス
Preparation of N-substituted maleimide in microchannel reactor
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Acetic acid ;  10 min, rt
1.2 Reagents: Sulfuric acid ;  rt → 60 °C; 45 min, 60 °C; 60 °C → rt
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  10 min
リファレンス
DABCO-catalyzed [3+2] cycloaddition reactions of azomethine imines with N-aryl maleimides: facile access to dinitrogen-fused heterocycles
Jia, Qianfa; Chen, Lei; Yang, Gongming; Wang, Jian; Wei, Jia; et al, Tetrahedron Letters, 2015, 56(52), 7150-7153

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Acetic anhydride Catalysts: Sodium acetate Solvents: Acetic anhydride ;  2 h, reflux; cooled
1.2 Reagents: Water
リファレンス
N-Phenyl and N-phenylalkyl-maleimides acting against Candida spp.: Time-to-kill, stability, interaction with maleamic acids
Sortino, Maximiliano; Cechinel Filho, Valdir; Correa, Rogerio; Zacchino, Susana, Bioorganic & Medicinal Chemistry, 2008, 16(1), 560-568

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Acetone ;  1 h, rt; 1 h, 40 °C
1.2 Reagents: Cobalt diacetate Catalysts: Triethylamine Solvents: Acetone ,  Acetic anhydride ;  3 h, 40 °C
リファレンス
Synthesis, antimicrobial and corrosion-inhibiting activities of N-substituted phenyl maleimide
Yang, Fengke; Jiang, Ping, Qingdao Keji Daxue Xuebao, 2011, 32(1), 30-33

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid ,  2,5-Dimethylbenzenesulfonic acid Solvents: Benzene ,  Tetrahydrofuran ;  rt → 85 °C; 85 °C → reflux; reflux; 60 min, reflux
リファレンス
One-step synthesis of N-phenyl maleimide
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Silica ,  Phosphoric acid Solvents: Xylene
1.2 Catalysts: Triethylamine ,  Zinc acetate ,  2,4-Dimethyl-6-tert-butylphenol ;  neutralized
1.3 5 min
1.4 5 min; 140 °C; 6 h, 140 °C
リファレンス
Method for the preparation of N-substituted maleimide
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Toluene
リファレンス
Preparation of (poly)maleimides as monomers
, Japan, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Methanol Solvents: Methyl isobutyl ketone ;  50 min, 20 °C
1.2 40 min, 60 °C
リファレンス
Preparation of N-substituted maleimide in microchannel continuous flow reactor
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Xylene ;  rt → 80 °C; 0.5 h, 80 °C; 1 h, 80 °C
1.2 Reagents: Hydroquinone Catalysts: Phosphoric acid Solvents: Xylene ,  Water ;  rt → 65 °C; 1.5 h, 65 °C
リファレンス
Synthesis of N-phenylmaleimide by decompressed azeotropic method
Wang, Dong-hui; Feng, Ya-qing; Liang, Zu-pei; Shi, Da-xin, Huaxue Gongye Yu Gongcheng (Tianjin, 2005, 22(6), 427-429

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Cupric acetate ,  Triphenyl phosphorotrithioite Solvents: Dimethylformamide ,  Toluene
リファレンス
Preparation of N-substituted maleimides
, Japan, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: 1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 min, 110 °C
リファレンス
Synthesis of imide derivatives
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Silica ,  Phosphoric acid Catalysts: Zinc acetate ,  2,4-Dimethyl-6-tert-butylphenol Solvents: Xylene
1.2 5 min
1.3 5 min; 6 h, 140 °C
リファレンス
Method for preparing N-substituted maleimide
, Korea, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Toluene ,  Water
リファレンス
Preparation of N-substituted maleimides with low discoloration
, Japan, , ,

N-Phenylmaleimide Raw materials

N-Phenylmaleimide Preparation Products

N-Phenylmaleimide 関連文献

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